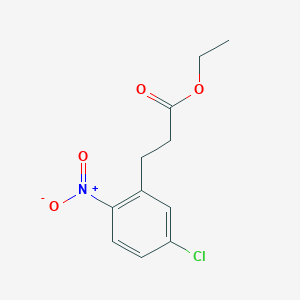

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

CAS No.:

Cat. No.: VC15732455

Molecular Formula: C11H12ClNO4

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO4 |

|---|---|

| Molecular Weight | 257.67 g/mol |

| IUPAC Name | ethyl 3-(5-chloro-2-nitrophenyl)propanoate |

| Standard InChI | InChI=1S/C11H12ClNO4/c1-2-17-11(14)6-3-8-7-9(12)4-5-10(8)13(15)16/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | RQZRNRMOYBTYDY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |

Introduction

Structural and Chemical Characteristics

Ethyl 3-(5-chloro-2-nitrophenyl)propanoate belongs to the class of aromatic esters characterized by a nitro group at the 2-position and a chlorine atom at the 5-position on the phenyl ring. The compound’s IUPAC name, ethyl 3-(5-chloro-2-nitrophenyl)propanoate, reflects its esterified propanoic acid chain and substituted aromatic system. Key structural identifiers include:

-

Canonical SMILES:

-

InChIKey: RQZRNRMOYBTYDY-UHFFFAOYSA-N

The nitro group’s electron-withdrawing nature and the chlorine atom’s steric and electronic effects influence the compound’s reactivity, particularly in electrophilic substitution and nucleophilic addition reactions.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 257.67 g/mol | |

| CAS Number | 22316-45-6 | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely soluble in organic solvents | – |

Note: Experimental data for density, boiling point, and solubility are unavailable in the reviewed sources.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of ethyl 3-(5-chloro-2-nitrophenyl)propanoate typically involves a multi-step process starting from 5-chloro-2-nitrodiphenylamine and ethyl malonyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The amine group of 5-chloro-2-nitrodiphenylamine attacks the carbonyl carbon of ethyl malonyl chloride, forming a tetrahedral intermediate.

-

Elimination: The intermediate undergoes elimination of hydrogen chloride (HCl), yielding an amide intermediate.

-

Esterification: Further reaction steps esterify the intermediate to produce the final propanoate derivative.

This pathway highlights the compound’s role as a scaffold for introducing functional groups in medicinal chemistry.

Industrial-Scale Production

In industrial settings, large-scale synthesis employs batch reactors under controlled conditions. Key steps include:

-

Mixing Reactants: 5-chloro-2-nitrodiphenylamine and ethyl malonyl chloride are combined in a polar aprotic solvent (e.g., dichloromethane).

-

Catalysis: Acid catalysts (e.g., ) accelerate the reaction.

-

Purification: The crude product is purified via fractional distillation or recrystallization to achieve >95% purity .

Applications in Pharmaceutical and Organic Chemistry

Organic Synthesis

The compound’s versatility extends to:

-

Cross-Coupling Reactions: Participation in Suzuki-Miyaura couplings to form biaryl structures.

-

Heterocycle Formation: Serving as a precursor for indoles and quinolones via cyclization reactions.

Comparative Analysis with Related Compounds

Table 2: Structural Analogues and Their Applications

| Compound Name | Key Differences | Applications |

|---|---|---|

| Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate | Hydrazone functional group | Dye synthesis |

| Ethyl N-(4-chloro-2-nitrophenyl)carbamate | Carbamate linkage | Pesticide intermediates |

Ethyl 3-(5-chloro-2-nitrophenyl)propanoate distinguishes itself through its balanced hydrophobicity and capacity for sequential functional group transformations.

Future Directions and Research Gaps

Despite its utility, several areas require further investigation:

-

Toxicological Profile: Acute and chronic toxicity studies are needed to assess occupational exposure risks.

-

Catalytic Applications: Exploring its role in asymmetric catalysis or photoredox reactions.

-

Drug Development: Optimizing synthetic routes to enhance yield and scalability for antiviral drug production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume